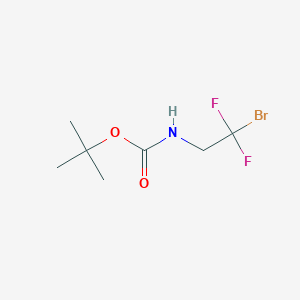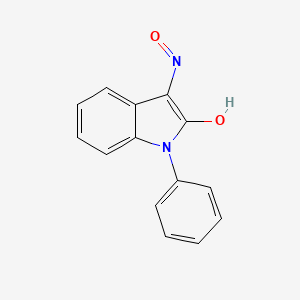
3-Hydroxyimino-1-phenylindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyimino-1-phenylindol-2-one is a compound that can be synthesized through various chemical reactions involving the coupling of benzamides with nitroalkanes, as well as through ring contraction processes. The compound is related to a class of molecules that exhibit interesting chemical properties and have potential applications in the synthesis of amino acids and other organic compounds .
Synthesis Analysis
The synthesis of related compounds, such as 3-hydroxyimino-1-isoindolinones, has been achieved through a Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem process. This method utilizes 8-aminoquinoline assisted coupling of benzamides with nitroalkanes, where nitromethane is specifically used to obtain 3-hydroxyimino-1-isoindolinones . Additionally, ring contraction of quinolinediones in aqueous alkali has been shown to produce hydroxyindoxyls, which are structurally related to 3-hydroxyimino-1-phenylindol-2-one .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the structure of similar compounds, providing insights into their molecular conformation. For instance, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor to α-amino acids, has been elucidated, revealing intermolecular hydrogen bonds that could be indicative of the structural behavior of 3-hydroxyimino-1-phenylindol-2-one .
Chemical Reactions Analysis
The reactivity of related indole and indolinone compounds has been studied extensively. For example, 3-indolinonic and 3-phenyliminoindolinonic 1-oxides have been shown to react with diethyl malonate and ethyl acetoacetate anions, leading to the formation of isoxazolidine rings . These types of nucleophilic addition reactions could be relevant to the chemical behavior of 3-hydroxyimino-1-phenylindol-2-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-hydroxyimino-1-phenylindol-2-one have been characterized using various computational methods, such as AM1 and B3LYP/6-31G* calculations. These studies help in understanding the electronic structure, reactivity, and stability of the molecules . Additionally, the synthesis of related compounds has been guided by their physical characterization, which includes NMR, IR, and element analysis .
Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Applications
Crystal Structure Analysis : A study on a related compound, Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate, highlighted its crystal packing stabilized by hydrogen bonds and weak π–π stacking interactions, forming a two-dimensional network. This structural analysis provides insight into the molecular arrangement and potential interaction mechanisms (Miao et al., 2011).
Conformational Study : Another research focused on the conformational aspects of indoline compounds, revealing the production of 2-phenyl-3-phenylimino-3H-indole 1-oxide through a stereospecific reaction. This study contributes to understanding the stereochemistry and reactivity of such compounds (Rizzoli et al., 1993).
Synthesis and Characterization : Research on the synthesis of new tridentate iminooxime ligands and their Co(III) complexes provides valuable information on ligand design and metal coordination chemistry, relevant for applications in catalysis and material science (Mutlu & Irez, 2008).
Potential Biological Activities
Antimicrobial Activity : A study on the synthesis of new 2-indolinone derived oximes and spiro-isoxazolines reported significant antimicrobial activity against a variety of microorganisms. This highlights the potential of 3-Hydroxyimino-1-phenylindol-2-one derivatives as antimicrobial agents (El-Gendy & Ahmedy, 2000).
Antioxidant Properties : The synthesis and evaluation of antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives indicate that these compounds exhibit considerable antioxidant activity. This suggests their potential use in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
3-nitroso-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14-13(15-18)11-8-4-5-9-12(11)16(14)10-6-2-1-3-7-10/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYWFNUVBGHQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyimino-1-phenylindol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

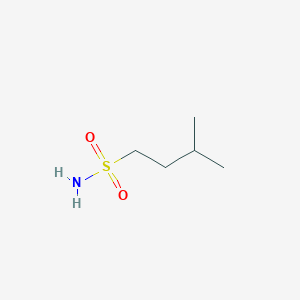
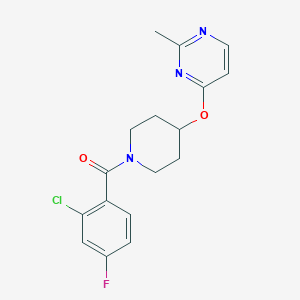
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)
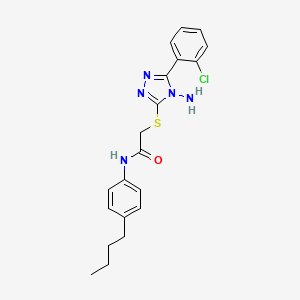
![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)
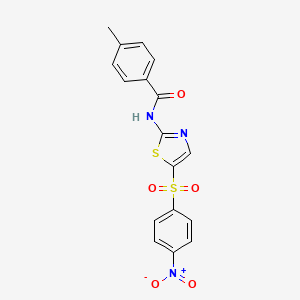
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
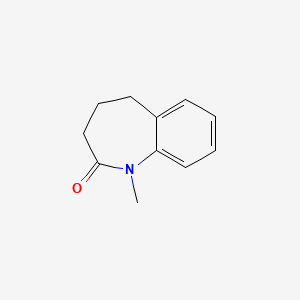
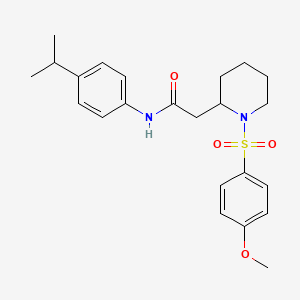
![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)
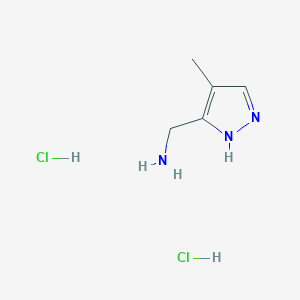
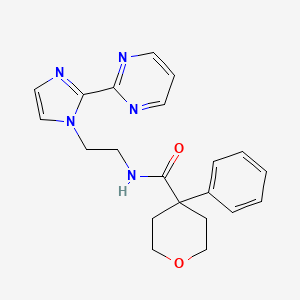
![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)
